molecular formula C7H7ClN4O B11902608 2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol

2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol

Cat. No.: B11902608
M. Wt: 198.61 g/mol
InChI Key: KQDAZBPEPNJBGI-UHFFFAOYSA-N
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Description

2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol is an organic compound belonging to the class of pyrazolopyrimidines These compounds are characterized by a pyrazole ring fused to a pyrimidine ring The presence of a chlorine atom at the 7th position and an ethanol group at the 3rd position of the pyrazolo[4,3-d]pyrimidine scaffold makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7ClN4O

Molecular Weight

198.61 g/mol

IUPAC Name

2-(7-chloro-3H-pyrazolo[4,3-d]pyrimidin-3-yl)ethanol

InChI

InChI=1S/C7H7ClN4O/c8-7-6-5(9-3-10-7)4(1-2-13)11-12-6/h3-4,13H,1-2H2

InChI Key

KQDAZBPEPNJBGI-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=NC2CCO

Origin of Product

United States

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